molecular formula C8H8N2O6 B11756711 N1,N4,2,5-Tetrahydroxyterephthalamide

N1,N4,2,5-Tetrahydroxyterephthalamide

Cat. No.: B11756711
M. Wt: 228.16 g/mol
InChI Key: MWYAJXLJJYJXSL-UHFFFAOYSA-N
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Chemical Reactions Analysis

N1,N4,2,5-Tetrahydroxyterephthalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not explicitly detailed in the available literature. it is known that the compound has a predicted density of 1.768±0.06 g/cm³ and a predicted pKa of 7.72±0.47 . These properties suggest that the compound may participate in reactions typical of amides and hydroxyl-containing compounds.

Scientific Research Applications

N1,N4,2,5-Tetrahydroxyterephthalamide is used primarily in scientific research. Its applications span various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be used in studies involving enzyme interactions, protein binding, or as a model compound for studying amide and hydroxyl group interactions. In industry, it may find applications in the development of new materials or as a component in specialized chemical processes .

Mechanism of Action

The specific mechanism of action of N1,N4,2,5-Tetrahydroxyterephthalamide is not well-documented. given its structure, it is likely to interact with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl groups present in the compound may facilitate interactions with proteins, enzymes, or other biomolecules, potentially affecting their function or activity .

Comparison with Similar Compounds

N1,N4,2,5-Tetrahydroxyterephthalamide can be compared to other similar compounds, such as terephthalic acid derivatives and other hydroxylated amides. Similar compounds include:

  • Terephthalic acid (C8H6O4)
  • Hydroxyterephthalic acid derivatives
  • Hydroxylated benzamides

What sets this compound apart is the presence of multiple hydroxyl groups and amide functionalities, which may confer unique chemical and biological properties .

Properties

Molecular Formula

C8H8N2O6

Molecular Weight

228.16 g/mol

IUPAC Name

1-N,4-N,2,5-tetrahydroxybenzene-1,4-dicarboxamide

InChI

InChI=1S/C8H8N2O6/c11-5-1-3(7(13)9-15)6(12)2-4(5)8(14)10-16/h1-2,11-12,15-16H,(H,9,13)(H,10,14)

InChI Key

MWYAJXLJJYJXSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)C(=O)NO)O)C(=O)NO

Origin of Product

United States

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